![molecular formula C21H16O3S B2649796 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid CAS No. 324774-82-5](/img/structure/B2649796.png)
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C21H16O3S It is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a 2-oxo-2-(4-phenylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbenzaldehyde and 2-mercaptobenzoic acid.
Formation of Intermediate: The 4-phenylbenzaldehyde undergoes a condensation reaction with a suitable ketone to form the 2-oxo-2-(4-phenylphenyl)ethyl intermediate.
Thioether Formation: The intermediate is then reacted with 2-mercaptobenzoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Oxo-2-(4-methylphenyl)ethyl]sulfanyl}benzoic acid
- 2-{[2-Oxo-2-(4-chlorophenyl)ethyl]sulfanyl}benzoic acid
- 2-{[2-Oxo-2-(4-fluorophenyl)ethyl]sulfanyl}benzoic acid
Uniqueness
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid is unique due to its specific phenyl substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3S/c22-19(14-25-20-9-5-4-8-18(20)21(23)24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCMOBRSPQQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2649713.png)
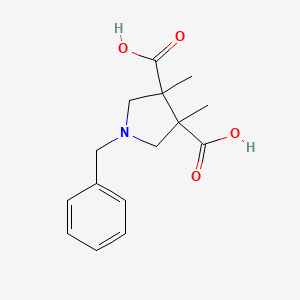
![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)
![4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2649722.png)
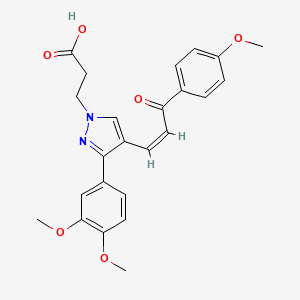
![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)
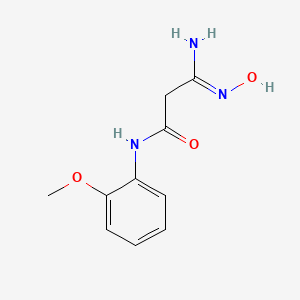
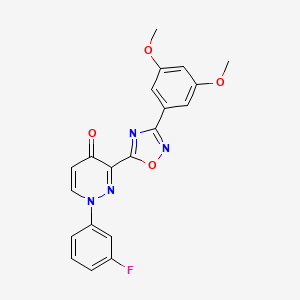
![N-[(1R,5S)-3-(3,4-Dihydro-2H-thiochromene-4-carbonyl)-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enamide](/img/structure/B2649729.png)
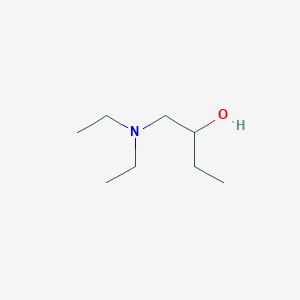
![N-(3-FLUOROPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2649735.png)
![6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2649736.png)
